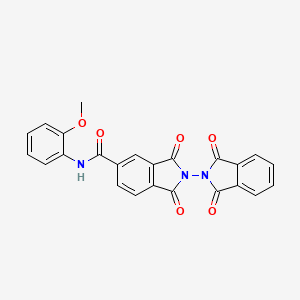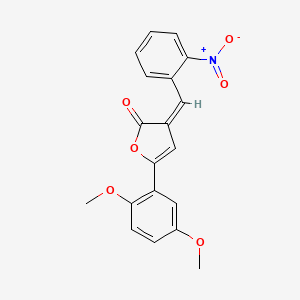![molecular formula C8H17NOS B4924710 4-[3-(methylthio)propyl]morpholine](/img/structure/B4924710.png)
4-[3-(methylthio)propyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(methylthio)propyl]morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a morpholine derivative that contains a methylthio-propyl group, which makes it unique compared to other morpholine derivatives.
Wirkmechanismus
The mechanism of action of 4-[3-(methylthio)propyl]morpholine is not well understood. However, it is believed that the compound exerts its biological activity through the interaction with specific target molecules in cells. The methylthio-propyl group in the compound may play a crucial role in its biological activity.
Biochemical and Physiological Effects:
Studies have shown that 4-[3-(methylthio)propyl]morpholine exhibits various biochemical and physiological effects, depending on the target molecule it interacts with. For instance, the compound has been shown to inhibit the activity of certain enzymes, such as COX-2 and MMPs, which are involved in inflammation and cancer progression. It has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[3-(methylthio)propyl]morpholine is its versatility in various scientific research fields. Its unique chemical structure allows it to be used as a building block for the synthesis of various organic compounds. However, one of the main limitations of this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-[3-(methylthio)propyl]morpholine. One of the areas of interest is the development of new derivatives of this compound with improved biological activity and solubility. Another area of interest is the investigation of the compound's potential applications in the field of material science, such as the synthesis of new polymers and materials. Additionally, more studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, 4-[3-(methylthio)propyl]morpholine is a versatile chemical compound that has shown promising results in various scientific research fields. Its unique chemical structure and potential applications make it an interesting compound for further investigation. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 4-[3-(methylthio)propyl]morpholine involves the reaction of morpholine with 3-chloropropyl methyl sulfide in the presence of a base catalyst. The reaction takes place at room temperature and yields a white crystalline solid. The purity of the compound can be improved through recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
4-[3-(methylthio)propyl]morpholine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In material science, it has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, it has been used as a reagent for the synthesis of various organic compounds.
Eigenschaften
IUPAC Name |
4-(3-methylsulfanylpropyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NOS/c1-11-8-2-3-9-4-6-10-7-5-9/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWGKWSTUATCOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5513753 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-3-(4-morpholinyl)-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-propanamine](/img/structure/B4924632.png)
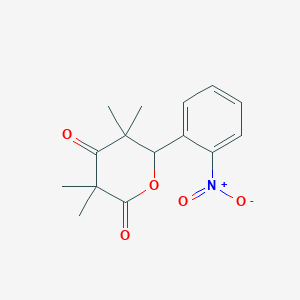
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4924642.png)

![1-[4-(3-phenoxyphenoxy)butyl]piperidine oxalate](/img/structure/B4924655.png)
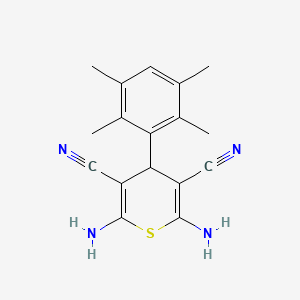
![1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine](/img/structure/B4924669.png)

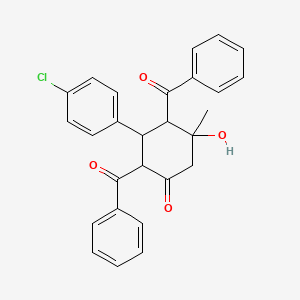

![1-benzyl-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4924699.png)
![1-{N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B4924703.png)
